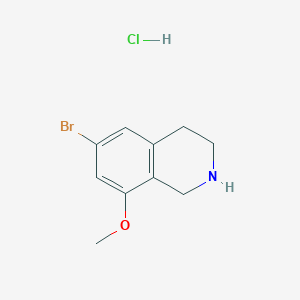

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride include an empirical formula of C9H11BrClN and a molecular weight of 248.55 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Reductive Amination Synthesis : This compound can be synthesized through reductive amination of Schiff's bases, involving lithiation, formylation, and removal of tert-butyl groups (Zlatoidský & Gabos, 2009).

Biological and Chemical Studies

Natural Product Derivation : The compound has been identified as a derivative in natural products, such as those isolated from the red alga Rhodomela confervoides. These include bromophenols and brominated tetrahydroisoquinolines (Ma et al., 2007).

Molecular Structure Analysis : Studies have explored the molecular conformation of various derivatives of tetrahydroisoquinoline, including bromo-phenyl variants. These analyses are crucial for understanding the chemical and pharmacological properties of these compounds (Choudhury et al., 2003).

Phenolic Oxidation Studies : Research has been conducted on the oxidative coupling and ring-opening of spirocyclic dienones related to benzylisoquinoline alkaloids, which include derivatives of tetrahydroisoquinoline (Birch et al., 1975).

Isolation from Hammada Scoparia : The compound has been isolated as a major alkaloid from Hammada scoparia leaves, contributing to the knowledge of naturally occurring isoquinolines (Jarraya et al., 2008).

Novel Syntheses and Applications

Efficient Synthesis Methods : Research has focused on dynamic kinetic resolution methods for synthesizing enantiopure variants of the compound, indicating its relevance in the synthesis of modulators of nuclear receptors (Forró et al., 2016).

Radiosynthesis for PET Imaging : The compound has been used in radiosynthesis for PET imaging, specifically as a ligand for studying dopamine D1 receptors in vivo (Kassiou et al., 1994).

Zukünftige Richtungen

The future directions for 6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride and similar compounds could involve further exploration of their biological activities against various infective pathogens and neurodegenerative disorders . This could lead to the development of novel THIQ analogs with potent biological activity .

Eigenschaften

IUPAC Name |

6-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGYXRYVTYDXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1CNCC2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)